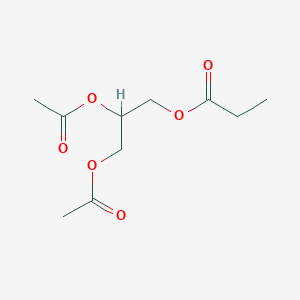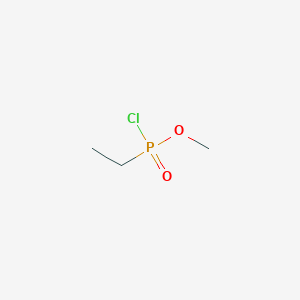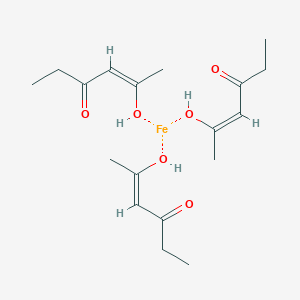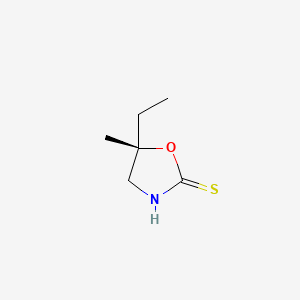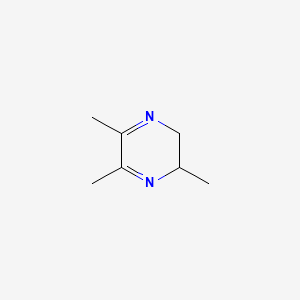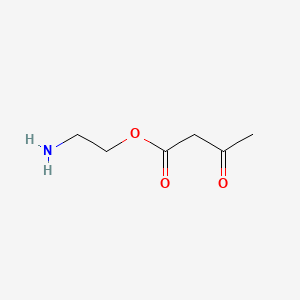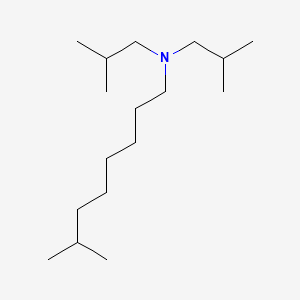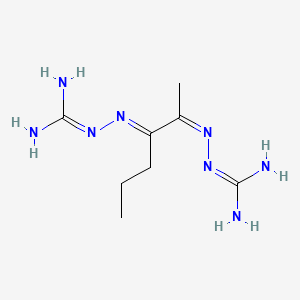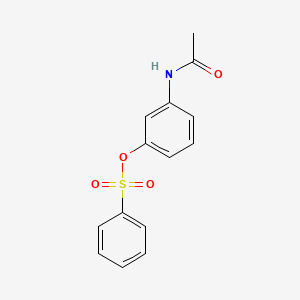
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- typically involves the reaction of 3-hydroxyacetanilide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: The compound can be reduced under specific conditions, potentially affecting the acetamide or phenylsulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonate ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylsulfonyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. Molecular targets include enzymes and proteins, where it can modify active sites or binding pockets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-((phenylsulfonyl)oxy)phenyl)-: Similar structure but with the sulfonyl group at the para position.
Benzamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: Benzamide instead of acetamide.
Acetamide, N-(3-((methylsulfonyl)oxy)phenyl)-: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- is unique due to its specific substitution pattern and the presence of both acetamide and phenylsulfonyl groups
Eigenschaften
CAS-Nummer |
80526-83-6 |
|---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(3-acetamidophenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-6-5-7-13(10-12)19-20(17,18)14-8-3-2-4-9-14/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
OOUMZGSRDJTYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





